molecular formula C14H20N4O B2816934 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea CAS No. 1448077-77-7

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea

Cat. No. B2816934
CAS RN: 1448077-77-7
M. Wt: 260.341
InChI Key: PBUYWXNKEIDKNQ-UHFFFAOYSA-N
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Description

The compound “1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea” belongs to a class of compounds known as imidazopyridines. Imidazopyridines are fused bicyclic heterocycles that have been recognized for their wide range of applications in medicinal chemistry . They are known to exhibit diverse biological activities, including antiviral, antibacterial, anticancer, antifungal, and anti-inflammatory properties .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of an imidazo[1,2-a]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with an imidazole ring . The specific substituents at the 1 and 3 positions of the urea group would be an ethyl group and an isopropyl group, respectively.


Chemical Reactions Analysis

The chemical reactions involving “this compound” would largely depend on the reactivity of the imidazo[1,2-a]pyridine core and the urea functional group. The imidazo[1,2-a]pyridine core can undergo various reactions such as alkylation, acylation, and halogenation .

Scientific Research Applications

Synthesis Methods

Imidazo[1,2-a]pyridines have been synthesized using a variety of methods that highlight the versatility and potential applications of compounds related to 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea in scientific research. A notable approach is the microwave-assisted three-component domino reaction, which enables the synthesis of imidazo[1,2-a]pyridines with high chemo- and regioselectivity. This method demonstrates the efficiency of modern synthetic techniques in constructing complex heterocyclic compounds rapidly and selectively (Li et al., 2013). Another significant method involves a one-pot synthesis starting from carboxylic acid and 2-methylaminopyridines, allowing for the introduction of various substituents, showcasing the flexibility in modifying the imidazo[1,2-a]pyridine scaffold for different applications (Crawforth & Paoletti, 2009).

Chemical Reactions and Properties

The Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines by employing ethyl tertiary amines as carbon sources under aerobic oxidative conditions highlights a novel activation mode of ethyl tertiary amines. This showcases a new pathway for the functionalization of imidazo[1,2-a]pyridines, which could be pivotal for developing new compounds with potential scientific applications (Rao, Mai, & Song, 2017).

Application in Fluorescent Probes

One of the notable applications of imidazo[1,2-a]pyridine derivatives is in the development of fluorescent probes for mercury ion detection. A specific compound was shown to be an efficient fluorescent probe for mercury ion, demonstrating the potential of imidazo[1,2-a]pyridine derivatives in environmental monitoring and analytical chemistry (Shao et al., 2011).

Heterocyclic Chemistry and Biological Activity

Research into imidazo[1,2-a]pyridine systems as synthons for building fused triazines highlights the compound's relevance in medicinal chemistry and drug discovery. The exploration of its derivatives for potential biological activities underlines the ongoing interest in imidazo[1,2-a]pyridines as a key scaffold in the development of new therapeutic agents (Zamora et al., 2004).

Future Directions

The future research directions for “1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea” could involve further exploration of its biological activity and potential therapeutic applications. Given the known biological activities of imidazo[1,2-a]pyridines, it could be interesting to investigate whether this compound has similar or novel activities .

properties

IUPAC Name

1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-4-17(14(19)16-11(2)3)10-12-9-15-13-7-5-6-8-18(12)13/h5-9,11H,4,10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUYWXNKEIDKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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